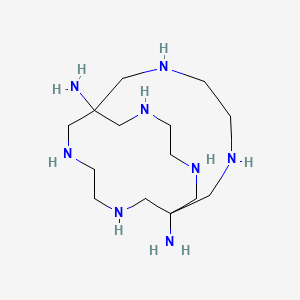

二胺肉棺碱

描述

Synthesis Analysis

DiAmSar has been synthesized and characterized through various methods, including nuclear magnetic resonance (NMR), Fourier transform infrared (FT-IR), and UV–visible (UV–vis) spectroscopy. One study describes the synthesis of zinc (II) diamine-sarcophagine (Zn (II) DiAmsar) as a water-soluble hexadentate ligand, showcasing its utility in biological studies and material science applications (Bardajee et al., 2014). Another research effort utilized a copper–DiAmSar complex loaded on SBA-15 silica support for the green synthesis of benzothiazole heterocycles in aqueous media, highlighting DiAmSar's potential in catalysis (Mohammadi et al., 2014).

Molecular Structure Analysis

The molecular structure of DiAmSar has been explored through spectroscopic techniques and molecular docking studies. One investigation into the interactions of DiAmSar with serum albumins employed FT-IR, UV-vis spectroscopy, cyclic voltammetry (CV), and molecular docking, revealing its binding affinity and providing insights into its molecular interactions (Hooshyar et al., 2015).

Chemical Reactions and Properties

DiAmSar's chemical properties, including its reactivity and binding characteristics, have been detailed in various studies. Research on Zn (II) DiAmsar's interactions with serum albumins demonstrated the compound's ability to quench intrinsic fluorescence through a static quenching process, suggesting specific binding sites and constants that inform its chemical behavior in biological environments (Bardajee et al., 2014).

Physical Properties Analysis

The physical properties of DiAmSar, such as stability and fluorescence quenching capabilities, have been characterized in studies focusing on its interactions with biological molecules. These properties are crucial for understanding DiAmSar's potential applications in bioimaging and sensor development.

Chemical Properties Analysis

DiAmSar exhibits strong binding propensity to human and bovine serum albumins, with high binding constant values, as evidenced by fluorescence spectroscopy and molecular docking results. The binding involves hydrophobic interactions, indicating DiAmSar's potential for drug delivery systems and biochemical applications (Hooshyar et al., 2015).

科学研究应用

铁(III)二胺肉棺碱与血清白蛋白的相互作用: 铁(III)二胺肉棺碱 (DiAmSar) 在生物和医学应用中具有重要意义。Farahani 等人 (2015) 的一项研究重点是合成和表征铁(III)二胺肉棺碱,并研究其与人和牛血清白蛋白 (HSA 和 BSA) 的相互作用。他们使用光谱方法和分子对接来研究这种相互作用,发现铁(III)二胺肉棺碱显着降低了 HSA 和 BSA 的荧光强度,表明其具有很强的结合亲和力 (Farahani、Bardajee、Rajabi 和 Hooshyar,2015).

锌(II)二胺肉棺碱与血清白蛋白的相互作用: 类似地,Bardajee 等人 (2014) 研究了锌(II)二胺肉棺碱与 HSA 和 BSA 的相互作用。他们发现锌(II)二胺肉棺碱通过静态猝灭过程有效地猝灭了这些白蛋白的内在荧光,表明其在锌相关的生物过程中具有潜在的应用 (Bardajee、Hooshyar、Shafagh、Ghiasvand 和 Kakavand,2014).

二胺肉棺碱与血清白蛋白的相互作用: Hooshyar 等人 (2015) 的另一项研究也调查了二胺肉棺碱与 HSA 和 BSA 的结合,证实了其猝灭这些蛋白质内在荧光的的能力。他们的研究结果表明,二胺肉棺碱与这些白蛋白具有良好的结合倾向,主要是由疏水相互作用驱动的 (Hooshyar、Bardajee、Kakavand、Khanjari 和 Dianatnejad,2015).

带有二胺肉棺碱的 PMI 的光谱和传感特性: Zagranyarski 等人 (2023) 探索了具有二胺肉棺碱的苝二酰亚胺 (PMI) 衍生物,并评估了它们在金属阳离子存在下的光谱特性。这项研究表明二胺肉棺碱在开发 PET 光学传感器中的潜在应用 (Zagranyarski、Cheshmedzhieva、Mutovska、Ahmedova 和 Stoyanov,2023).

钴(III)二胺肉棺碱与血清白蛋白的相互作用: Farahani 等人 (2015) 研究了钴(III)二胺肉棺碱与 HSA 和 BSA 的相互作用。他们的研究结果表明,钴(III)二胺肉棺碱强烈猝灭了这些白蛋白的内在荧光,这意味着其具有很强的结合亲和力,并且在钴相关的生物过程中具有潜在的应用 (Farahani、Bardajee、Rajabi 和 Hooshyar,2015).

未来方向

属性

IUPAC Name |

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQQAKFVWNQYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238362 | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diamsar chelate | |

CAS RN |

91002-72-1 | |

| Record name | Diamsar chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

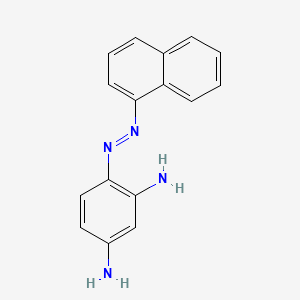

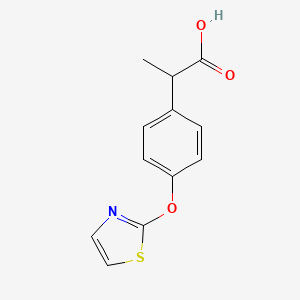

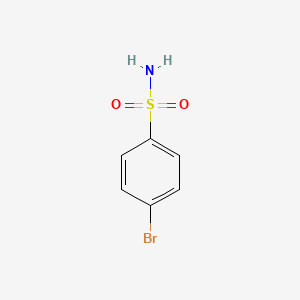

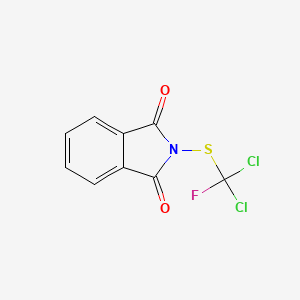

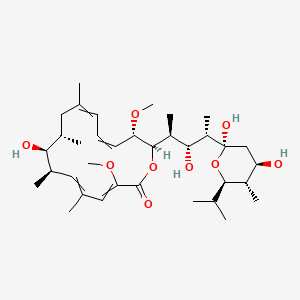

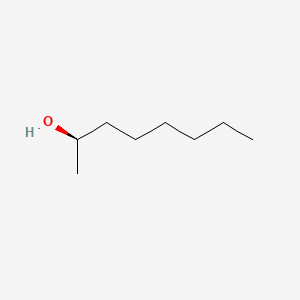

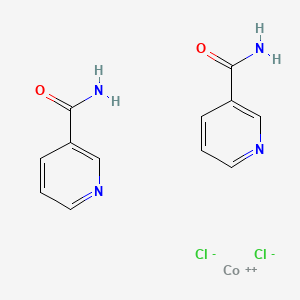

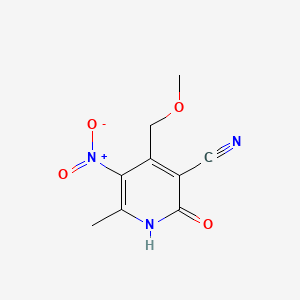

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。